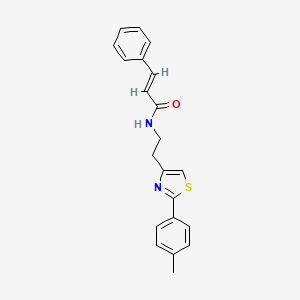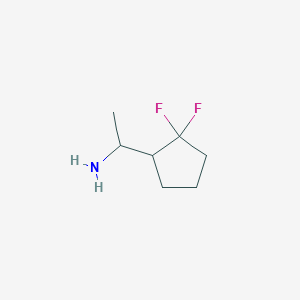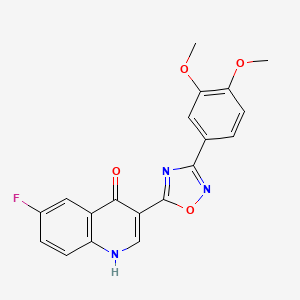![molecular formula C24H17ClFN3O B3003694 3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189681-62-6](/img/structure/B3003694.png)
3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one" is a heterocyclic molecule that appears to be structurally related to various biologically active compounds. While the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and studied for their potential biological activities. For instance, pyrido[1,2-a]benzimidazole derivatives have been produced via a novel multicomponent reaction, which suggests that the compound may also be synthesized through a similar method involving multiple starting materials and a one-pot reaction . Additionally, a related compound with inhibitory activity against Hepatitis B virus (HBV) has been synthesized and characterized, indicating the potential medicinal relevance of such molecules .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multicomponent reactions, as demonstrated in the synthesis of pyrido[1,2-a]benzimidazole derivatives . These reactions typically involve the combination of pyridine or a related compound, chloroacetonitrile, malononitrile, and an aromatic aldehyde. The process occurs under refluxing conditions in acetonitrile, suggesting that a similar approach could be employed for the synthesis of "3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one" .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy . For example, the compound "8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one" was found to crystallize in a monoclinic P21/n space group, and its structure was further analyzed using Hirshfeld surface analysis to understand intermolecular interactions . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include substitution and annulation reactions, which are common in the formation of heterocyclic structures . The reaction mechanism may involve the initial formation of polysubstituted benzenes, followed by further substitution and cyclization with pyridine or related molecules to form the desired heterocyclic compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structures and the functional groups present. For instance, the presence of fluorine atoms and benzyl groups could influence the compound's lipophilicity, which is an important factor in drug design . Additionally, the crystalline structure and space group information provide insights into the solid-state properties of these molecules, which are relevant for their stability and formulation . Theoretical studies, such as density functional theory (DFT) calculations, can also predict properties like molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are essential for understanding the reactivity and potential applications of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrimidoindole Derivatives : The synthesis of 5H-pyrimido[5,4-b]indole derivatives, including those similar to the compound , has been extensively studied. These syntheses involve reactions with various compounds such as aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to diverse derivatives with potential biological activity (Shestakov et al., 2009).
Molecular Structure and Docking Studies : Research on similar compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, includes molecular docking studies and X-ray crystallography. These studies assess the electronic and spatial structure, potentially aiding in the understanding of biological activity (Ivashchenko et al., 2019).
Biological Activity and Potential Applications
Antitumor Activity : Certain pyrimidoindole derivatives have shown antitumor activity in vitro and in vivo. For example, derivatives such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have been identified as promising new classes of antineoplastic agents, suggesting potential therapeutic applications (Nguyen et al., 1990).
Inhibition of Hepatitis B Virus (HBV) : Related compounds have been evaluated as inhibitors of hepatitis B, showing in vitro nanomolar inhibitory activity. This indicates the potential of pyrimidoindole derivatives in antiviral research, particularly against HBV (Ivashchenko et al., 2019).
properties
IUPAC Name |
3-benzyl-5-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3O/c25-20-9-5-4-8-17(20)14-29-21-11-10-18(26)12-19(21)22-23(29)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLCKZOMHKDTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3003612.png)

![9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3003617.png)
![1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3003618.png)



![(E)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(3S)-3-hydroxypyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B3003624.png)
![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)
![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)
